molecular formula C13H18OS B13644130 2-(Propylthio)-1-(p-tolyl)propan-1-one

2-(Propylthio)-1-(p-tolyl)propan-1-one

Cat. No.: B13644130
M. Wt: 222.35 g/mol
InChI Key: PGSMBROPOBYFLJ-UHFFFAOYSA-N
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Description

2-(Propylthio)-1-(p-tolyl)propan-1-one is an organic compound with a molecular structure that includes a propylthio group attached to a tolyl group through a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Propylthio)-1-(p-tolyl)propan-1-one typically involves the reaction of p-tolylpropanone with propylthiol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(Propylthio)-1-(p-tolyl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The propylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(Propylthio)-1-(p-tolyl)propan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Propylthio)-1-(p-tolyl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The propylthio group may play a crucial role in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methylthio)-1-(p-tolyl)propan-1-one
  • 2-(Ethylthio)-1-(p-tolyl)propan-1-one
  • 2-(Butylthio)-1-(p-tolyl)propan-1-one

Uniqueness

2-(Propylthio)-1-(p-tolyl)propan-1-one is unique due to its specific propylthio group, which imparts distinct chemical and biological properties compared to its analogs

Properties

Molecular Formula

C13H18OS

Molecular Weight

222.35 g/mol

IUPAC Name

1-(4-methylphenyl)-2-propylsulfanylpropan-1-one

InChI

InChI=1S/C13H18OS/c1-4-9-15-11(3)13(14)12-7-5-10(2)6-8-12/h5-8,11H,4,9H2,1-3H3

InChI Key

PGSMBROPOBYFLJ-UHFFFAOYSA-N

Canonical SMILES

CCCSC(C)C(=O)C1=CC=C(C=C1)C

Origin of Product

United States

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